connatusin B
Description
Connatusin B is a hirsutane-type sesquiterpenoid, a subclass of linear triquinane natural products characterized by three fused cyclohexane rings. It was first isolated from the fungus Lentinus connatus BCC8996 and later synthesized via chemoenzymatic routes, such as a Pd²⁺-promoted reaction starting from toluene . Its molecular formula, C₁₅H₂₂O₄, was confirmed through NMR and mass spectrometry, with key structural features including an olefinic methine (H-6) and an oxygenated methylene group (H₂-15) . This compound exhibits a unique stereochemical arrangement within the hirsutane family, contributing to its distinct biological and chemical properties .
Properties
Molecular Formula |
C15H22O4 |
|---|---|
Molecular Weight |
266.33 g/mol |
IUPAC Name |
(3S,3aS,3bR,4R,6aS)-3,4-dihydroxy-3-(hydroxymethyl)-3a,5,5-trimethyl-4,6,6a,7-tetrahydro-3bH-cyclopenta[a]pentalen-2-one |
InChI |
InChI=1S/C15H22O4/c1-13(2)6-8-4-9-5-10(17)15(19,7-16)14(9,3)11(8)12(13)18/h5,8,11-12,16,18-19H,4,6-7H2,1-3H3/t8-,11-,12+,14+,15-/m0/s1 |
InChI Key |
BWDRVAKXNVFADI-VOUTZNEASA-N |
Isomeric SMILES |
C[C@]12[C@H]3[C@@H](CC1=CC(=O)[C@]2(CO)O)CC([C@@H]3O)(C)C |
Canonical SMILES |
CC1(CC2CC3=CC(=O)C(C3(C2C1O)C)(CO)O)C |
Synonyms |
connatusin B |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Features of Connatusin B and Related Hirsutanes
Key Observations :
- Connatusin A vs. B : While sharing the same molecular formula, this compound lacks the methyl group (H₃-15) present in connatusin A, replaced by an oxygenated methylene group (H₂-15) .
- Hypnophilin: Contains a γ-lactone ring, absent in this compound, which enhances its electrophilicity and bioactivity .
- Lentinulactam : Uniquely incorporates a lactam ring and exhibits an opposite absolute configuration compared to this compound, highlighting stereochemical diversity in hirsutanes .
Key Observations :
Table 3: Cytotoxic Activities of Selected Hirsutanes
| Compound | Cell Lines Tested | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Chloriolin B | Hep G-2, SF-268, MCF-7 | 20.33–63.13 | |
| Hypnophilin | Not reported | Not reported | |
| This compound | Limited data | Not reported |
Key Observations :
- This compound’s bioactivity remains understudied compared to chloriolins and hypnophilin derivatives .
- Structural features like oxygenated groups in this compound may influence its interaction with cellular targets, warranting further investigation.
Q & A
Q. What experimental methodologies are critical for the structural elucidation of connatusin B?
this compound’s structural characterization relies on advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR), including 2D experiments like COSY and HMBC, is essential for determining its hirsutane sesquiterpene backbone and lactam modification. Mosher ester analysis further clarifies absolute stereochemistry . Researchers should cross-validate spectral data with computational modeling (e.g., DFT calculations) to resolve ambiguities in stereochemical assignments.
Q. How is the bioactivity of this compound assessed in antifungal studies?
Standardized protocols involve broth microdilution assays against Candida albicans (ATCC strains) to determine minimum inhibitory concentrations (MICs). This compound exhibits weak antifungal activity (MIC > 100 µg/mL), necessitating triplicate experiments to confirm reproducibility. Negative controls (e.g., DMSO solvent) and positive controls (e.g., fluconazole) must be included to validate results .
Advanced Research Questions
Q. How can researchers address contradictions in reported bioactivity data for this compound?
Discrepancies in bioactivity may arise from variations in fungal strains, assay conditions, or compound purity. To mitigate this:
Q. What gaps exist in understanding the biosynthesis of this compound?
The lactam modification in this compound’s hirsutane skeleton remains mechanistically uncharacterized. Proposed approaches:
- Isotopic labeling (e.g., -acetate feeding) in Lentinus cf. fasciatus cultures to trace precursor incorporation.
- Genomic mining for terpene cyclases and transaminases linked to lactam formation .
Q. What experimental design considerations are critical for isolating this compound from fungal extracts?
Q. How can researchers investigate synergistic effects between this compound and conventional antifungals?
Apply checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). A FICI ≤0.5 indicates synergy. Pair this compound with azoles (e.g., ketoconazole) and analyze interactions via Bliss independence or Loewe additivity models .
Q. What computational strategies support structure-activity relationship (SAR) studies of this compound?
- Docking Simulations: Map this compound’s 3D structure to fungal CYP51 or ergosterol biosynthesis targets.
- QSAR Models: Corrogate electronic (e.g., HOMO-LUMO) and steric parameters with bioactivity data to identify pharmacophores .
Q. How does this compound’s solubility and stability impact bioassay outcomes?
- Solubility: Test in DMSO/PBS mixtures (≤1% DMSO) to avoid cytotoxicity. Use dynamic light scattering (DLS) to monitor aggregation.
- Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via UPLC-UV to identify degradation products .
Methodological Resources
- Structural Data Validation: Cross-reference NMR assignments with the AntiBase database (Wiley) .
- Bioassay Reproducibility: Follow M21-A (CLSI) guidelines for antifungal susceptibility testing .
- Ethical Compliance: Adhere to Nagoya Protocol for fungal genetic resources and material transfer agreements (MTAs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
